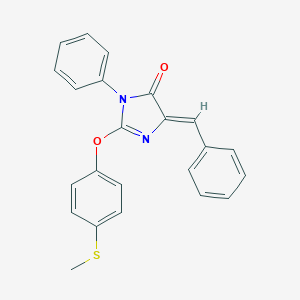
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one, also known as BPIP, is a small molecule compound with a molecular weight of 443.56 g/mol. It has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and inflammation. BPIP has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. In
作用機序
The mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, but it has been shown to act on multiple targets in cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. However, there are some limitations to using (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. One area of research could focus on further elucidating the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. This could involve identifying the specific targets of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in cells and investigating how it regulates their activity. Another area of research could focus on optimizing the synthesis method of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in treating other diseases, such as neurodegenerative diseases.
合成法
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with 2-bromo-4'-methoxyacetophenone to form 4-methylsulfanylphenyl-2-methoxyphenyl ketone. This compound is then reacted with benzaldehyde to produce (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone. The final step involves the reaction of (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone with ammonium acetate to form (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. The synthesis method has been optimized to yield high purity (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one with a yield of 60-70%.
科学的研究の応用
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
特性
分子式 |
C23H18N2O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-28-20-14-12-19(13-15-20)27-23-24-21(16-17-8-4-2-5-9-17)22(26)25(23)18-10-6-3-7-11-18/h2-16H,1H3/b21-16- |
InChIキー |
IDUTYAYAOHARGJ-PGMHBOJBSA-N |
異性体SMILES |
CSC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
正規SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)